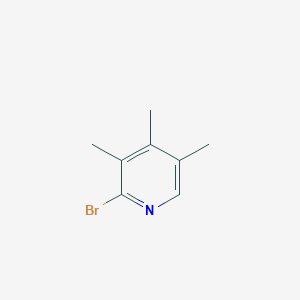

2-Bromo-3,4,5-trimethylpyridine

Description

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-bromo-3,4,5-trimethylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3 |

InChI Key |

ACRQDMJFYNYLSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1C)C)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

2-Bromo-3,4,5-trimethylpyridine serves as an important intermediate in the synthesis of complex pyridine derivatives. Its unique structure allows for the formation of carbon-carbon bonds through various coupling reactions, particularly in palladium-catalyzed processes. This makes it valuable for developing novel compounds with specific properties tailored for different applications.

Medicinal Chemistry

Potential Therapeutic Applications

In medicinal chemistry, this compound is utilized as a building block for synthesizing bioactive molecules. Research has indicated its derivatives exhibit potential antimicrobial and anticancer activities. The compound's ability to interact with various biological targets makes it a candidate for further investigation in drug development.

The biological properties of this compound are notable:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial effects against various pathogens.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Inhibition of growth | |

| Candida albicans | Moderate inhibition |

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and angiogenesis by affecting cellular pathways critical for cancer progression.

Industrial Applications

Specialty Chemicals Production

In the chemical industry, this compound is employed in producing specialty chemicals and materials. Its unique substitution pattern enhances stability and solubility, making it suitable for various industrial applications.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly affected their potency.

Anticancer Investigations

Research conducted on furan-containing compounds demonstrated promising cytotoxic effects against several cancer cell lines. These findings warrant further exploration into the therapeutic potential of this compound derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under mild conditions. Key examples include:

Amination with Sodium Amide

Reaction with sodium amide (NaNH₂) in liquid ammonia generates 2-amino-3,4,5-trimethylpyridine via a benzyne intermediate . The methyl groups at positions 3, 4, and 5 sterically hinder direct substitution, necessitating elevated temperatures (70–100°C).

Thiolation and Azidation

-

Sodium thiolate (RS⁻) replaces bromine in ethanol/water at 50°C, yielding 2-thioether derivatives.

-

Sodium azide (NaN₃) in DMF at 80°C produces 2-azido-3,4,5-trimethylpyridine .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings, enabling aryl/alkyl group introduction:

Conditions and Catalysts

| Catalyst System | Solvent | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/S-Phos | Toluene/EtOH | K₃PO₄ | 92 |

| PdCl₂(dppf)/P( t-Bu)₃ | DMF/H₂O | Na₂CO₃ | 85 |

Substrate Scope

Arylboronic acids with electron-donating groups (e.g., 4-MeO, 3,5-di-Me) couple efficiently, while electron-withdrawing groups (e.g., 4-CF₃) reduce yields to ~50% . Steric hindrance from methyl groups slows coupling kinetics compared to less-substituted pyridines.

Radical-Mediated Transformations

Under blue light (450 nm), the C–Br bond undergoes homolysis, generating a pyridinyl radical:

Mechanism

-

C–Br bond cleavage produces bromine and pyridinyl radicals.

-

Radicals combine with difluoroalkyl species (Rf–X) to form C–Rf bonds .

Applications

-

Difluoroalkylation of heteroarenes.

-

Tandem cyclization reactions for fused pyridine derivatives.

Limitations in Oxyfunctionalization

The bromine substituent and methyl groups hinder hydroxylation attempts. For example:

-

Burkholderia sp. MAK1 whole-cell biocatalysts fail to hydroxylate the pyridine ring, likely due to steric and electronic deactivation .

Comparative Reactivity

Table 1: Reaction Outcomes vs. Analogues

| Reaction Type | 2-Bromo-3,4,5-TMP | 3-Bromopyridine |

|---|---|---|

| Suzuki Coupling | High yield (85–92%) | Moderate (60–75%) |

| Amination | Single product | Mixture (3- and 4-amino) |

| Radical Alkylation | Efficient | Not reported |

TMP = Trimethylpyridine

Comparison with Similar Compounds

2-Bromo-3-methylpyridine

- Structure : Bromine at position 2, methyl at position 3.

- Key Differences : Lacks methyl groups at 4 and 5.

- Reactivity : Reduced steric hindrance compared to 2-bromo-3,4,5-trimethylpyridine, allowing easier access to the bromine site for substitution or coupling reactions.

- Applications : Used in synthesizing agrochemicals and ligands. Safety data indicate moderate toxicity (Skin Irrit. 2, H315) .

4-Methoxy-2,3,5-trimethylpyridine

- Structure : Methoxy at position 4, methyl at 2, 3, and 5.

- Key Differences : Methoxy group replaces bromine, altering electronic properties.

- Reactivity : Methoxy acts as an electron-donating group, reducing reactivity toward nucleophilic substitution. Used as a key intermediate in anti-ulcer drugs (e.g., omeprazole) via oxidation to N-oxides .

- Pharmacological Role : Demonstrates the importance of substituent positioning in drug design.

2-Bromo-3,5-dimethylpyridine

- Structure : Bromine at 2, methyl at 3 and 5.

- Key Differences : Lacks the 4-methyl group present in the target compound.

- Reactivity: Employed in Suzuki couplings to synthesize tetrahydropyrido[4,3-d]pyrimidines.

Cross-Coupling Reactions

- This compound : The bromine site facilitates Pd-catalyzed couplings, but the three methyl groups may slow reaction kinetics due to steric effects. For example, in Suzuki reactions, bulky ligands or elevated temperatures might be required compared to less-substituted analogs .

- Comparison with 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : Bromine at position 5 (vs. 2) in this compound shifts reactivity toward meta-substitution pathways, highlighting positional dependence in drug synthesis .

Substitution Reactions

- The electron-withdrawing bromine enhances susceptibility to nucleophilic aromatic substitution.

Pharmacological and Industrial Relevance

Drug Intermediate Potential

- Similar to 4-methoxy-2,3,5-trimethylpyridine (a precursor to omeprazole), this compound could serve as a building block for proton-pump inhibitors or antitubulin agents.

Physical and Chemical Properties

| Property | This compound | 2-Bromo-3-methylpyridine | 4-Methoxy-2,3,5-trimethylpyridine |

|---|---|---|---|

| Molecular Weight | ~230.1 (estimated) | 172.02 | 181.23 |

| Solubility | Low (lipophilic methyl groups) | Moderate | Moderate (polar methoxy group) |

| Melting Point | Not reported | Not reported | Not reported |

| Reactivity | High (bromine + steric effects) | Moderate | Low (methoxy group) |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves radical bromination of 3,4,5-trimethylpyridine using NBS under controlled conditions. This approach exploits the stability of the pyridine ring while targeting the 2-position for substitution.

-

Reaction Conditions :

-

Mechanism : AIBN initiates radical formation, enabling NBS to abstract a hydrogen atom from the methyl group at the 2-position, followed by bromine transfer.

Electrophilic Bromination with Molecular Bromine (Br₂)

Electrophilic substitution using Br₂ in acidic media offers an alternative pathway, though it requires careful control to avoid over-bromination.

-

Reaction Conditions :

-

Mechanism : Br₂ reacts via an electrophilic aromatic substitution (EAS) mechanism, directed by the electron-donating methyl groups.

Halogen Exchange Reactions

From 2-Chloro-3,4,5-Trimethylpyridine

Halogen exchange using HBr or NaBr in polar aprotic solvents provides a high-purity route.

Sandmeyer-Type Bromination

Diazotization of 2-amino-3,4,5-trimethylpyridine followed by bromine substitution achieves regioselectivity.

-

Steps :

-

Diazotization with NaNO₂/HBr at -5°C.

-

Bromination with CuBr or HBr.

-

-

Conditions :

Zincke Imine-Mediated Bromination

A modern approach employs Zincke imine intermediates to bypass traditional EAS limitations, enabling selective 2-bromination (Fig. 1).

Protocol Overview

-

Ring Opening : React 3,4,5-trimethylpyridine with dibenzylamine to form a Zincke imine.

-

Bromination : Treat with NBS and trifluoroacetic acid (TFA) at 0°C.

-

Recyclization : Add ammonium acetate to regenerate the pyridine ring.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield | Key Advantage |

|---|---|---|---|---|

| Radical Bromination (NBS) | 3,4,5-Trimethylpyridine | AIBN/NBS | 70–85% | Scalability |

| Electrophilic (Br₂) | 3,4,5-Trimethylpyridine | HBr/FeBr₃ | 60–75% | Low cost |

| Halogen Exchange | 2-Chloro-3,4,5-trimethylpyridine | HBr | 65–80% | High purity |

| Zincke Imine | 3,4,5-Trimethylpyridine | NBS/TFA | 82–90% | Regioselectivity |

Industrial-Scale Considerations

Catalytic Efficiency

Solvent and Waste Management

-

Green Solvents : Ethyl acetate and 1,4-dioxane are prioritized for reduced environmental impact.

-

By-Product Mitigation : Sulfur-based by-products from demethylation reactions are neutralized with NaOH.

Mechanistic Insights

Radical vs. Electrophilic Pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-3,4,5-trimethylpyridine, and how do reaction conditions influence yield?

- Methodology : Bromination of pre-methylated pyridine derivatives is a common approach. For example, bromination of 3,4,5-trimethylpyridine using bromine in fuming sulfuric acid under controlled temperatures (0°C to reflux) can introduce the bromo substituent. A modified procedure from a related compound (2-amino-4-methylpyridine) achieved 54% yield using bromine in fuming H₂SO₄, followed by neutralization and extraction .

- Key Parameters :

- Temperature control (0°C during bromine addition minimizes side reactions).

- Use of inert atmosphere to prevent oxidation.

- Neutralization with 10N NaOH to isolate the product.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and methyl group integration .

- Mass Spectrometry : High-resolution MS (e.g., exact mass analysis) to confirm molecular weight (e.g., 202.05 g/mol for C₇H₈BrNO derivatives) .

- HPLC : Reverse-phase chromatography to assess purity (>95% by HPLC) .

Q. What safety precautions are critical when handling brominated pyridines?

- Guidelines :

- Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Class: Eye Irrit. 2, Skin Irrit.) .

- Work in a fume hood to avoid inhalation of volatile bromine or acidic fumes during synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trimethyl groups influence regioselectivity in further functionalization?

- Mechanistic Insight : The methyl groups create steric hindrance, directing electrophilic substitution to the less hindered position (e.g., para to bromine). Electronic effects from methyl substituents may activate/deactivate specific sites. For example, in cross-coupling reactions (e.g., Suzuki), the bromo group acts as a leaving site, while methyl groups stabilize intermediates via hyperconjugation .

- Case Study : Nickel-catalyzed reductive coupling of 2-bromo-5-methylpyridine derivatives demonstrated tolerance to steric bulk, suggesting applicability for 3,4,5-trimethyl analogs .

Q. How can researchers resolve contradictions in reported yields for bromination of methylpyridines?

- Troubleshooting :

- Acid Concentration : Higher H₂SO₄ concentration increases bromination efficiency but may degrade sensitive substrates.

- By-product Analysis : Use LC-MS to identify dibrominated or oxidized by-products. For example, 2,5-dibromo-3-methylpyridine formation can occur under excessive bromine .

- Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of substrate to Br₂) and reaction time (2 hours reflux in ) .

Q. What strategies enable selective C–Br bond activation for constructing heterocycles or metal-organic frameworks (MOFs)?

- Methodology :

- Cross-Coupling : Use Pd catalysts for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups. For example, ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized via sequential cross-coupling .

- Photoredox Catalysis : Visible-light-mediated reactions to replace bromine with functional groups (e.g., amines, carboxylates) .

Q. How does this compound perform as a ligand in transition-metal catalysis?

- Case Study : Nickel complexes with bromopyridine ligands show activity in ethylene oligomerization. The bromo group can be replaced with phosphine or oxazoline donors to modulate catalytic activity .

- Data : Stability studies (TGA/DSC) and X-ray crystallography help assess ligand-metal binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.